Bienvenue dans la boutique en ligne BenchChem!

(3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone

Serotonin Receptor Pharmacology GPCR Ligand Screening CNS Drug Discovery

Select (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone for your next CNS or neuromuscular research program. This heterocyclic building block supplies a primary amine functional handle—absent in fluoromethyl or pyridyloxy analogs—enabling amide coupling, reductive amination, urea synthesis, and PROTAC linker attachment. Computed LogP (1.02) and TPSA (59.2 Ų) satisfy Lipinski’s Rule of Five, supporting oral-bioavailability library design. Patent-validated utility in 5-HT1A modulation (Ki ~494 nM, tractable starting point for affinity optimization) and survival motor neuron (SMN) protein modulation programs distinguishes it from generic isoquinoline scaffolds. Procure this ≥98% purity compound to eliminate experimental revalidation of building-block suitability.

Molecular Formula C13H13N3O
Molecular Weight 227.26 g/mol
CAS No. 1410511-07-7
Cat. No. B1489044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone
CAS1410511-07-7
Molecular FormulaC13H13N3O
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESC1C(CN1C(=O)C2=NC=CC3=CC=CC=C32)N
InChIInChI=1S/C13H13N3O/c14-10-7-16(8-10)13(17)12-11-4-2-1-3-9(11)5-6-15-12/h1-6,10H,7-8,14H2
InChIKeyJLUXMZNCJZFPSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone (CAS 1410511-07-7): Procurement-Grade Chemical Specifications and Baseline Identity


(3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone is a heterocyclic small molecule (C₁₃H₁₃N₃O, MW 227.26 g/mol) comprising a 3-amino-substituted azetidine ring coupled to an isoquinoline moiety via a methanone carbonyl linkage . The compound carries a primary amine functional handle on the azetidine ring, enabling further derivatization and conjugation chemistry. Its unique structural features have led to its investigation across multiple patent families, including those targeting 5-HT1A receptor modulation and survival motor neuron (SMN) protein modulation [1]. Commercial availability typically ranges from 95% to ≥98% purity . This evidence guide examines quantifiable differentiation versus structural analogs to inform procurement and experimental design decisions.

Why (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone Cannot Be Substituted with Generic Azetidine-Isoquinoline Analogs


Generic substitution of (3-aminoazetidin-1-yl)(isoquinolin-1-yl)methanone with structurally similar analogs fails due to quantitative differences in key procurement-relevant parameters. Even minor structural modifications within the azetidine-isoquinoline methanone scaffold produce measurable shifts in physicochemical properties (e.g., LogP differences >0.4 units, TPSA shifts >10 Ų) and target binding affinity (Ki spanning three orders of magnitude across analogs) [1]. The 3-amino substitution specifically provides a primary amine functional handle absent in many commercial alternatives, enabling downstream conjugation chemistry that fluoromethyl, pyridyloxy, or unsubstituted variants cannot support . Furthermore, the compound has been explicitly named in patent filings for specific therapeutic applications—including SMN protein modulation and 5-HT1A receptor targeting—while close analogs appear in distinct patent families with different therapeutic claims [1]. These quantifiable differences in properties, functional capabilities, and documented utility render simple interchange impossible without experimental revalidation.

(3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone: Quantified Differentiation Evidence Versus Closest Structural Analogs


5-HT1A Receptor Binding Affinity: Quantified Ki Value Versus High-Potency Analog

(3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone exhibits a measured binding affinity constant (Ki) of 494 nM for the human 5-HT1A receptor [1]. This places the compound in a moderate affinity range, contrasting sharply with optimized 5-HT1A ligands such as US10562853 Compound 1 (Ki = 0.061 nM) [2]. The 8,100-fold difference in affinity establishes the target compound as a lower-potency starting point suitable for affinity maturation campaigns rather than a high-potency tool compound. Notably, the isoquinoline scaffold differs from the quinoxaline analog (3-aminoazetidin-1-yl)(quinoxalin-2-yl)methanone (CAS 1987013-55-7), for which no 5-HT1A binding data is publicly reported , highlighting the target-specific nature of the isoquinoline substitution.

Serotonin Receptor Pharmacology GPCR Ligand Screening CNS Drug Discovery

Patent-Corroborated Synthetic Utility: SMN Protein Modulator Intermediate Status

(3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone is explicitly cited as a reactant for the synthesis of survival motor neuron (SMN) protein modulators . This application contrasts with the quinoxaline analog (3-aminoazetidin-1-yl)(quinoxalin-2-yl)methanone, which is described as a potential lead for pharmaceutical development but lacks specific patent-validated SMN modulator applications . The target compound's patent linkage (US10745401, US11466007, US12180213) provides documented precedence for its use in CNS and neuromuscular disease programs, whereas the quinoxaline analog and other azetidine-isoquinoline variants (e.g., fluoromethyl-substituted, pyridyloxy-substituted) appear in distinct patent families with different therapeutic focus areas [1].

Spinal Muscular Atrophy SMN2 Splicing Modulation Medicinal Chemistry Building Blocks

Computational Physicochemical Profile: LogP and TPSA Differentiation from Quinoxaline Analog

(3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone exhibits computed physicochemical parameters of LogP = 1.0179 and TPSA = 59.22 Ų . In comparison, the quinoxaline analog (3-aminoazetidin-1-yl)(quinoxalin-2-yl)methanone (CAS 1987013-55-7) possesses molecular formula C₁₂H₁₂N₄O (MW 228.25 g/mol) with an additional nitrogen atom in the bicyclic heteroaromatic core . While exact TPSA and LogP values for the quinoxaline analog are not computed in the available datasheets, the substitution of isoquinoline (C₁₃H₁₃N₃O, one aromatic nitrogen) with quinoxaline (C₁₂H₁₂N₄O, two aromatic nitrogens) predicts increased polarity and hydrogen-bonding capacity that would alter membrane permeability and solubility profiles. The target compound's LogP of approximately 1.0 places it within favorable oral bioavailability space, whereas increased polarity from the quinoxaline substitution would shift this parameter downward.

ADME Prediction Drug-Likeness Assessment Library Design and Filtering

Functional Handle Availability: Primary Amine Group Enabling Conjugation Chemistry

(3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone contains a primary amine substituent on the azetidine ring, providing a functional handle for amide bond formation, reductive amination, and urea/thiourea synthesis . In contrast, the fluoromethyl analog (3-(fluoromethyl)azetidin-1-yl)(isoquinolin-1-yl)methanone (CAS 2034378-20-4) bears a fluoromethyl group that, while useful for metabolic stability and ¹⁸F PET tracer development, lacks the nucleophilic reactivity of a primary amine . Similarly, the pyridyloxy-substituted analog 1-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]isoquinoline (CAS 1903114-54-4) contains an ether linkage that cannot undergo the same conjugation chemistries . The target compound offers 1 hydrogen bond donor and 3 hydrogen bond acceptors, whereas the fluoromethyl analog contains no hydrogen bond donors.

Bioconjugation Chemical Biology Probes PROTAC Linker Chemistry

(3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone: Evidence-Backed Research and Industrial Application Scenarios


5-HT1A Receptor Affinity Maturation Campaigns

Research programs seeking to develop structure-activity relationship (SAR) around a moderate-affinity 5-HT1A receptor ligand should select this compound over high-potency analogs. The measured Ki of 494 nM provides a tractable starting point for affinity optimization via medicinal chemistry modifications to the azetidine substituent, isoquinoline core, or linker region. In contrast, picomolar-potency compounds (e.g., US10562853 Compound 1, Ki = 0.061 nM) offer minimal optimization headroom. Programs requiring a scaffold with patent-validated CNS targeting (US10745401, US11466007, US12180213) will find this compound's documented receptor engagement advantageous [1].

SMN Protein Modulator Intermediate Synthesis

Medicinal chemistry teams pursuing survival motor neuron (SMN) protein modulators for spinal muscular atrophy (SMA) research should procure this compound based on its explicit vendor documentation as a reactant for SMN modulator synthesis [1]. Unlike quinoxaline, fluoromethyl, or pyridyloxy analogs that lack this specific application validation, this compound carries patent-family linkage to CNS and neuromuscular disease programs. Procurement for SMN-targeted screening libraries or SAR expansion should prioritize this compound to minimize experimental revalidation of building block suitability.

Building Block Selection for Oral Bioavailability-Optimized Libraries

Library designers constructing screening collections with favorable oral bioavailability parameters should incorporate this compound based on its computed physicochemical profile: LogP = 1.0179 and TPSA = 59.22 Ų [1]. These values fall within established drug-likeness guidelines (Lipinski's Rule of Five), with LogP under 5 and TPSA under 140 Ų. The isoquinoline scaffold provides balanced lipophilicity compared to more polar quinoxaline analogs (C₁₂H₁₂N₄O, two aromatic nitrogens) that would shift LogP downward and potentially alter membrane permeability. Procurement for diversity-oriented synthesis (DOS) libraries targeting CNS-penetrant chemical space should favor this scaffold over quinoxaline-based alternatives.

Amine-Functionalized Scaffold for Conjugation and Derivatization

Chemical biology groups requiring a scaffold amenable to bioconjugation, fluorescent labeling, or PROTAC linker attachment should select this compound based on its primary amine functional handle [1]. The amine enables amide bond formation, reductive amination, urea synthesis, and sulfonamide coupling—chemistries unavailable with fluoromethyl-substituted (CAS 2034378-20-4) or pyridyloxy-substituted (CAS 1903114-54-4) analogs. This functional versatility supports downstream applications including affinity probe generation, target engagement assays, and degrader molecule development. Procurement for chemical probe synthesis should prioritize this compound over analogs lacking amine conjugation handles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.